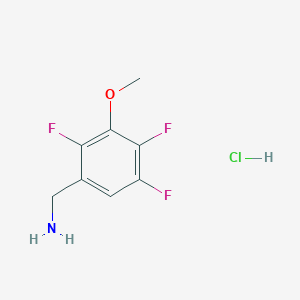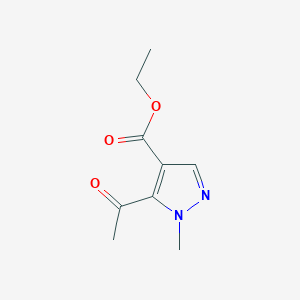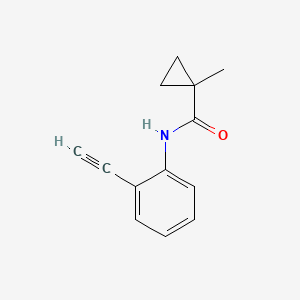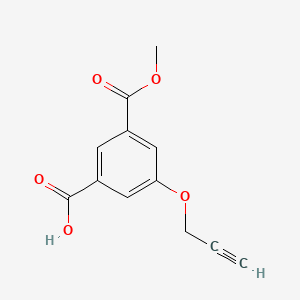
(3,4-Difluorobenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Difluorobenzyl)glycine is an organic compound that features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and a glycine moiety attached to the benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorobenzyl)glycine typically involves the reaction of 3,4-difluorobenzyl chloride with glycine in the presence of a base. The reaction is carried out under mild conditions, often using solvents such as ethanol or water. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the glycine moiety.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(3,4-Difluorobenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzyl glycine derivatives.
科学研究应用
(3,4-Difluorobenzyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (3,4-Difluorobenzyl)glycine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor.
相似化合物的比较
Similar Compounds
- (3,4-Dichlorobenzyl)glycine
- (3,4-Dimethylbenzyl)glycine
- (3,4-Dimethoxybenzyl)glycine
Uniqueness
(3,4-Difluorobenzyl)glycine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs with different substituents.
属性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC 名称 |
2-[(3,4-difluorophenyl)methylamino]acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-7-2-1-6(3-8(7)11)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) |
InChI 键 |
QGHAYLZFNXATRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNCC(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)






![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)


![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine](/img/structure/B13505099.png)
